2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound that features a unique combination of functional groups, including a chloro substituent, a sulfanylidenetetrazolidinyl group, and a cyclohexa-2,5-diene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves multiple steps. One common method includes the reaction of chlorosulfanylbenzenes with benzene-1,4-diamines, followed by oxidation with m-chloroperoxybenzoic acid . The reaction conditions often require cooling to 0°C and the use of solvents such as pyridine and dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring safety protocols for handling reactive intermediates, and implementing purification techniques suitable for industrial scales.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid to form sulfonamides.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfonamides and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclohexa-2,5-diene-1,4-dione derivatives.
Scientific Research Applications
2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for developing new drugs with potential antifungal, antibacterial, and anticancer activities.
Materials Science: Its ability to undergo various chemical modifications makes it useful in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used to study the effects of quinone derivatives on biological systems, including their cytotoxicity and mechanisms of action.
Mechanism of Action
similar compounds often exert their effects through interactions with cellular proteins and enzymes, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage . The quinone moiety is known to participate in redox cycling, which can disrupt cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N,N′-Bis(phenylsulfanyl)cyclohexa-2,5-diene-1,4-diimine
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 6PPD-quinone (2-((4-methylpentan-2-yl)amino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione)
Uniqueness
2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to its combination of a chloro substituent and a sulfanylidenetetrazolidinyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other quinone derivatives that may lack these specific functional groups.
Properties
CAS No. |
143205-17-8 |
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Molecular Formula |
C7H5ClN4O2S |
Molecular Weight |
244.66 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dihydroxyphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C7H5ClN4O2S/c8-3-1-6(14)4(2-5(3)13)12-7(15)9-10-11-12/h1-2,13-14H,(H,9,11,15) |
InChI Key |
SRSYKKJSEXPHOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)O)N2C(=S)N=NN2 |
Origin of Product |
United States |
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